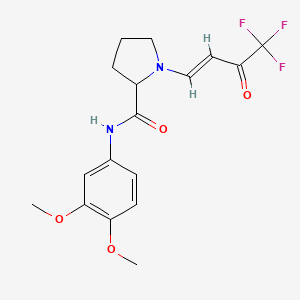
(E)-N-(3,4-dimethoxyphenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(3,4-dimethoxyphenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C17H19F3N2O4 and its molecular weight is 372.344. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-N-(3,4-dimethoxyphenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by:
- Functional Groups : A pyrrolidine ring, a carboxamide group, and a trifluoromethyl ketone.
- Molecular Formula : C15H16F3N1O4
Research indicates that this compound may exhibit various biological activities through different mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes related to lipid metabolism, particularly N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is involved in the biosynthesis of bioactive lipids .
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against several pathogens, including bacteria and fungi .
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits antimicrobial effects against:
- Bacteria : Escherichia coli, Staphylococcus aureus
- Fungi : Candida albicans
The Minimum Inhibitory Concentration (MIC) values for these organisms were found to be in the range of 10–50 µg/mL.
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. Studies indicate that it may reduce the production of pro-inflammatory cytokines in cell lines stimulated with lipopolysaccharides (LPS), suggesting a potential application in inflammatory diseases.
Study 1: NAPE-PLD Inhibition
A study focused on the structure–activity relationship (SAR) of similar compounds indicated that modifications in the molecular structure could significantly enhance inhibitory activity against NAPE-PLD. The most potent derivatives showed IC50 values in the nanomolar range .
Study 2: Antimicrobial Efficacy
In an experimental setup involving various pathogens, the compound was tested alongside standard antibiotics. The results indicated that it could act synergistically with existing antibiotics to enhance efficacy against resistant strains .
Data Tables
| Activity Type | Pathogen/Condition | MIC/Effect |
|---|---|---|
| Antimicrobial | Escherichia coli | 20 µg/mL |
| Antimicrobial | Staphylococcus aureus | 30 µg/mL |
| Anti-inflammatory | LPS-stimulated macrophages | Reduced cytokine production |
Propiedades
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O4/c1-25-13-6-5-11(10-14(13)26-2)21-16(24)12-4-3-8-22(12)9-7-15(23)17(18,19)20/h5-7,9-10,12H,3-4,8H2,1-2H3,(H,21,24)/b9-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIHYYRCAGGGOY-VQHVLOKHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CCCN2C=CC(=O)C(F)(F)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CCCN2/C=C/C(=O)C(F)(F)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














